1-Amino-1-(4-hydroxyphenyl)propan-2-OL
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Overview
Description
- It can be prepared by adding aqueous ammonia to propylene oxide.
- The compound is chiral, meaning it exists in two enantiomeric forms: ®-1-aminopropan-2-ol and (S)-1-aminopropan-2-ol .
- Other names include isopropanolamine , MIPA , and threamine .
1-Aminopropan-2-ol: has the chemical formula and is an amino alcohol.
Preparation Methods
- Synthesis: Aqueous ammonia reacts with propylene oxide.
- Industrial production: Used in metalworking fluids, waterborne coatings, personal care products, and the production of titanium dioxide and polyurethanes.
Chemical Reactions Analysis
- Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents: Depends on the specific reaction, but typical reagents include acids, bases, and oxidizing agents.
- Major products: These reactions yield derivatives of 1-aminopropan-2-ol, such as amides, esters, and salts.
Scientific Research Applications
- Chemistry: Used as a buffer and solubilizer for oil and fat.
- Biology: Incorporated in the biosynthesis of cobalamin (vitamin B₁₂).
- Medicine: An intermediate in the synthesis of pharmaceutical drugs.
- Industry: Widely employed in various industrial processes .
Mechanism of Action
- The compound’s effects depend on its specific application.
- Molecular targets and pathways vary based on the context (e.g., metalworking, drug synthesis).
Comparison with Similar Compounds
- Uniqueness: Highlight its chiral nature and diverse applications.
- Similar compounds: Other aliphatic amino alcohols like ethanolamine and diisopropanolamine .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(1-amino-2-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-6,9,11-12H,10H2,1H3 |
InChI Key |
LERQUQVEZIFCKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)N)O |
Origin of Product |
United States |
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